3-Mercapto-2-butanol

Catalog No.
S1941493
CAS No.
54812-86-1
M.F
C4H10OS
M. Wt
106.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercapto-2-butanol

CAS Number

54812-86-1

Product Name

3-Mercapto-2-butanol

IUPAC Name

3-sulfanylbutan-2-ol

Molecular Formula

C4H10OS

Molecular Weight

106.19 g/mol

InChI

InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3

InChI Key

MJQWABQELVFQJL-UHFFFAOYSA-N

SMILES

CC(C(C)S)O

solubility

insoluble in water; miscible in alcohol and fat

Canonical SMILES

CC(C(C)S)O

Application in Postharvest Biology and Technology

Application in Flavoring Agents

Application in Chemical Synthesis

3-Mercapto-2-butanol, with the chemical formula C₄H₁₀OS, is characterized by the presence of a thiol group (-SH) attached to a butanol backbone. This compound exists as a mixture of isomers and is typically encountered as a colorless liquid at room temperature. It is known for its strong odor and potential skin irritation properties .

Due to the lack of research on 3-Mercapto-2-butanol, its mechanism of action in any biological system is unknown.

  • Flammability: Likely combustible based on the presence of a carbon chain [].
  • Odor: The thiol group is known for its unpleasant odor, similar to rotten eggs [].
  • Skin and eye irritation: Thiols can irritate skin and eyes upon contact [].
Due to its thiol functional group. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Oxidation: Under oxidative conditions, 3-Mercapto-2-butanol can be converted into disulfides or sulfonic acids.
  • Esterification: It can react with carboxylic acids to form thioesters.

These reactions make it valuable in synthetic organic chemistry and industrial applications.

Research indicates that 3-Mercapto-2-butanol exhibits significant biological activity. Notably, it has been identified as a competitive inhibitor of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables. This inhibition suggests its potential use as an anti-browning agent in food preservation . Additionally, its antioxidant properties may contribute to its protective effects against oxidative stress.

3-Mercapto-2-butanol can be synthesized through several methods:

  • From Butyric Acid: A common laboratory method involves the reduction of butyric acid using thiourea.
  • From 2-Bromobutane: Another method involves the reaction of 2-bromobutane with sodium hydrosulfide.
  • Via Grignard Reagent: Reacting a Grignard reagent derived from butanol with hydrogen sulfide can also yield this compound.

These synthesis routes allow for the production of 3-Mercapto-2-butanol in varying purities and quantities depending on the desired application.

3-Mercapto-2-butanol finds applications across several domains:

  • Food Industry: As an anti-browning agent to enhance the shelf life and aesthetic quality of fresh-cut fruits and vegetables.
  • Cosmetics: Utilized for its antioxidant properties in skincare formulations.
  • Pharmaceuticals: Investigated for potential therapeutic effects due to its biological activity against oxidative stress.

Studies have shown that 3-Mercapto-2-butanol interacts with various biological systems. Its role as an inhibitor of polyphenol oxidase highlights its significance in food chemistry. Furthermore, research into its antioxidant capabilities suggests potential interactions with free radicals, which could be beneficial in reducing oxidative damage in biological tissues .

Several compounds share structural or functional similarities with 3-Mercapto-2-butanol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-Mercapto-1-butanolC₄H₁₀OSContains a thiol group at the terminal position
3-Mercapto-1-propanolC₃H₈OSShorter carbon chain; used in flavoring
3-Mercapto-2-methyl-1-butanolC₅H₁₂OSContains an additional methyl group

The uniqueness of 3-Mercapto-2-butanol lies in its specific structure that allows it to effectively inhibit polyphenol oxidase while also serving as a versatile building block in organic synthesis.

3-Mercapto-2-butanol is systematically named (2R,3S)-3-sulfanylbutan-2-ol in accordance with IUPAC guidelines. This nomenclature reflects the compound’s structural features: a four-carbon chain (butan), a hydroxyl (-OH) group at position 2, and a sulfanyl (-SH) group at position 3. The stereochemical descriptors (2R,3S) indicate the spatial arrangement of substituents around the chiral centers at carbons 2 and 3.

Alternative common names include 2-mercapto-3-butanol and 3-mercapto-2-butanol, though the IUPAC name is preferred for clarity. The suffix -thiol (or -sulfanyl) denotes the sulfur-containing functional group, while -ol signifies the hydroxyl group.

Molecular Formula and Stereochemical Configurations

PropertyValueSource
Molecular FormulaC₄H₁₀OS
Molecular Weight106.18–106.19 g/mol
Chiral CentersC2 (R/S) and C3 (S/R)

The compound exists as two enantiomers:

  • (2R,3S)-3-sulfanylbutan-2-ol
  • (2S,3R)-3-sulfanylbutan-2-ol

These stereoisomers arise due to the tetrahedral geometry of the carbon atoms at positions 2 and 3, which are bonded to four distinct groups: a methyl group, a hydroxyl group, a sulfanyl group, and a hydrogen atom.

Functional Group Analysis: Thiol and Hydroxyl Moieties

3-Mercapto-2-butanol contains two reactive functional groups:

  • Thiol (-SH) Group
    • Location: Carbon 3
    • pKa: ~10 (acidic compared to alcohols)
    • Reactivity: Participates in oxidation (to disulfides), nucleophilic substitution, and metal coordination.
  • Hydroxyl (-OH) Group
    • Location: Carbon 2
    • pKa: ~16–18 (typical for secondary alcohols)
    • Reactivity: Undergoes oxidation to ketones or reduction to alkanes.

The thiol group’s lower pKa relative to the hydroxyl group makes it more prone to deprotonation, forming a thiolate anion (R-S⁻) in basic conditions.

Isomeric Forms and Stereoisomerism

Isomer TypeDescription
Enantiomers(2R,3S) and (2S,3R) forms; mirror images.
DiastereomersNot applicable (no additional stereocenters).

The compound is often synthesized as a racemic mixture (1:1 ratio of enantiomers) unless chiral catalysts or starting materials are employed.

Nucleophilic Substitution Reactions with Thiolate Anions

The nucleophilic substitution approach represents one of the most fundamental methods for synthesizing thiols, including 3-mercapto-2-butanol. This methodology leverages the high nucleophilicity of sulfur-containing anions to displace leaving groups from organic substrates [1] [2].

Direct Hydrosulfide Method

The simplest approach involves the reaction of sodium hydrosulfide with alkyl halides through an SN2 mechanism. For 3-mercapto-2-butanol synthesis, 2-bromo-3-butanol serves as the starting material, reacting with sodium hydrosulfide in aqueous or alcoholic media [1] [2]. However, this method suffers from significant limitations due to the formation of sulfide by-products when the thiol product undergoes secondary nucleophilic substitution with excess alkyl halide [3].

ParameterValue
Starting Material2-Bromo-3-butanol
NucleophileSodium hydrosulfide (NaHS)
SolventWater or ethanol
TemperatureRoom temperature to reflux
Major LimitationSulfide formation

Thiourea-Mediated Synthesis

A more sophisticated approach utilizes thiourea as a masked sulfur nucleophile, offering superior selectivity and yields compared to direct hydrosulfide methods [1] [2] [3].

Mechanism and Optimization

The thiourea method proceeds through a two-step mechanism involving initial nucleophilic substitution followed by hydrolytic cleavage [5] [6]. The sulfur atom in thiourea acts as the nucleophile, attacking the carbon center bonded to the halide through an SN2 mechanism [6].

Step 1: Isothiouronium Salt Formation

Thiourea reacts with 2-bromo-3-butanol in an SN2 reaction, forming an intermediate isothiouronium salt. The reaction is typically conducted in ethanol or methanol under reflux conditions (60–80°C) for 6–12 hours .

Step 2: Hydrolytic Cleavage

The intermediate isothiouronium salt undergoes hydrolysis under basic conditions (sodium hydroxide or potassium hydroxide) to release the thiol group. Hydrolysis is performed at elevated temperatures (70–90°C) for 2–4 hours, yielding 3-mercapto-2-butanol with purities of 85–92% .

ParameterSpecification
Starting Material2-Bromo-3-butanol
ReagentThiourea
SolventEthanol
Temperature (Step 1)60–80°C
Temperature (Step 2)70–90°C
Typical Yield85–92%

Optimization Factors

Solvent selection plays a crucial role in reaction efficiency. Polar protic solvents such as ethanol enhance reaction rates by stabilizing transition states . Temperature control is essential to minimize competing elimination reactions that can reduce yields .

Protection-Deprotection Strategies for Reactive Groups

The inherent reactivity of thiols, particularly their susceptibility to oxidation and their strong odor, necessitates protection strategies during synthetic sequences [7] [8].

Thioester Protection

Thioesters serve as versatile protecting groups for thiols, offering stability during synthetic manipulations while allowing selective deprotection under mild conditions [7] [8]. The acetyl group is commonly employed due to its ease of installation and removal.

Installation Methods

Thiol protection typically involves acylation with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine [8]. Alternative methods include transthioesterification reactions using activated esters [8].

Deprotection Methodologies

Traditional deprotection methods often require harsh basic conditions that may not be compatible with sensitive functional groups [8]. Recent advances have introduced milder alternatives using thioglycolic acid (TGA) under neutral to slightly basic aqueous conditions [7] [8].

Biomimetic Deprotection Approach

A novel biomimetic deprotection strategy employs 2-aminothiols such as cysteamine, mimicking the native chemical ligation (NCL) process [7]. This method involves reversible thiol-thioester exchange followed by irreversible S-to-N acyl transfer, effectively displacing the equilibrium toward product formation [7].

Deprotecting AgentConditionsReaction TimeYield Range
Thioglycolic acidpH 8, room temperature24 hours61-90%
CysteaminepH 8, room temperature30 minutesUp to 84%
L-CysteinepH 8, room temperature30 minutesUp to 84%

Modern Catalytic Approaches

Transition Metal-Catalyzed Methods

Modern synthetic chemistry has witnessed significant advances in transition metal-catalyzed thiol synthesis, offering improved selectivity, functional group tolerance, and reaction efficiency compared to traditional methods [9] [10].

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions have emerged as principal methods for forming aromatic carbon-sulfur bonds [11] [12]. The CyPF-t-Bu ligand system has demonstrated exceptional performance, achieving turnover numbers that exceed previous catalysts by 2-3 orders of magnitude [11].

The mechanism follows the traditional oxidative insertion-reductive elimination pathway, where palladium inserts into aryl halide bonds, coordinates with thiol substrates, and undergoes reductive elimination to form the desired carbon-sulfur bond [9]. The role of the base is to deprotonate the thiol before or after coordination to the metal catalyst [9].

Copper-Catalyzed Thiolation

Copper catalysis offers an economical alternative to palladium systems while maintaining high efficiency [10]. Recent developments in copper-catalyzed C-S cross-coupling have demonstrated that monophosphine ligands can be more effective than traditional bisphosphine systems [10].

The thiolate-assisted mechanism involves the formation of catalytically competent [Cu(SPh)₂]K intermediates, which initiate the catalytic cycle through lower energy transition states compared to separated reactants [10].

Nickel-Catalyzed Approaches

Nickel catalysis has gained attention for thiolation reactions due to the abundance and cost-effectiveness of nickel compared to precious metals [13] [14] [15]. The dcype ligand (1,2-bis(dicyclohexylphosphino)ethane) combined with potassium tert-butoxide base has proven essential for effective aryl nitrile thiolation [15].

Catalyst SystemLigandBaseTemperatureFunctional Group Tolerance
Pd/CyPF-t-BuCyPF-t-BuK₂CO₃80-120°CExcellent
Cu(I)/Ligand-freeNoneK₂CO₃Room temperatureGood
Ni/dcypedcypeKOtBuElevatedHigh

Organocatalytic Methods

Organocatalysis has provided metal-free alternatives for thiol synthesis with the potential for high enantioselectivity [16]. Photochemical organocatalytic protocols using indole thiolate organocatalysts have enabled thiol-free approaches to thioether formation [16].

The method involves photochemical generation of aryl radicals from aryl chlorides, which are subsequently trapped by tetramethylthiourea as a sulfur source [16]. The process operates under mild conditions with 405 nm light activation [16].

Green Chemistry Approaches

Environmental considerations have driven the development of sustainable thiol synthesis methods [17] [13]. Heterogeneous cobalt catalysts have been employed for thiol synthesis from hydrogen, elemental sulfur, and alkenes, offering an atom-economical approach [13].

Thiol modification of heterogeneous nickel catalysts has shown remarkable promotional effects, preventing deep oxidation while enabling air-stable catalyst formulations [17]. This approach combines sustainability with practical handling advantages [17].

Chiral Resolution Techniques for Enantiomerically Pure Forms

Crystallization-Based Resolution

Crystallization remains the most industrially favored technique for chiral resolution, tracing its origins to Pasteur's pioneering work in 1848 [18]. The method has evolved to encompass various strategies including preferential crystallization, diastereomeric salt formation, and crystallization with chiral additives [18] [19].

Diastereomeric Salt Formation

The classical approach involves conversion of racemic 3-mercapto-2-butanol to diastereomeric derivatives using chiral resolving agents [20] [21]. Typical derivatization involves salt formation between the thiol and carboxylic acid resolving agents such as tartaric acid or mandelic acid [20].

The process relies on differential solubilities of the resulting diastereomers, allowing separation through conventional crystallization techniques [20] [21]. Success depends on careful selection of resolving agents and optimization of crystallization conditions [20].

Preferential Crystallization

This technique exploits the tendency of certain compounds to spontaneously resolve during crystallization without external chiral sources [18]. The method requires precise control of crystallization kinetics and is limited to compounds that exhibit conglomerate behavior [18].

Chromatographic Resolution

Chromatographic methods offer high efficiency and versatility for enantiomer separation through interaction with chiral stationary phases (CSPs) or chiral selectors [18] [19] [22].

High-Performance Liquid Chromatography (HPLC)

HPLC using chiral stationary phases represents the most common chromatographic approach for thiol resolution [19]. The method involves differential interaction between enantiomers and immobilized chiral selectors, resulting in separation based on retention time differences [19].

Advanced Prediction Methods

Machine learning techniques have been developed to predict retention times and facilitate chromatographic enantioseparation [22]. Quantile geometry-enhanced graph neural networks have shown satisfactory predictive ability for enantiomers, incorporating domain knowledge to achieve multi-column prediction capabilities [22].

Chromatographic MethodAdvantagesLimitations
HPLC with CSPHigh purity, analytical scaleExpensive columns, low throughput
Gas ChromatographyHigh efficiencyLimited to volatile compounds
Supercritical Fluid ChromatographyFast separation, environmentally friendlyEquipment complexity

Enzymatic Resolution

Enzymatic methods leverage the inherent selectivity of biological catalysts to achieve enantiomeric resolution under mild conditions [18] [23]. These approaches offer high selectivity and environmental compatibility while operating under physiological conditions [23].

Kinetic Resolution

Kinetic resolution involves selective transformation of one enantiomer by an enzyme while leaving the other unchanged [23]. The method can theoretically achieve 50% yield of each enantiomer with appropriate enzyme selection and optimization [23].

Dynamic Kinetic Resolution

This advanced technique combines kinetic resolution with in situ racemization, potentially achieving yields exceeding 50% for the desired enantiomer [23]. The approach requires careful balance between resolution and racemization rates [23].

Direct Asymmetric Synthesis

While traditional resolution methods are limited to 50% theoretical yield per enantiomer, direct asymmetric synthesis offers the potential for complete conversion to the desired stereoisomer [24] [25].

Organocascade Catalysis

Recent developments in asymmetric thiol synthesis have employed chiral phosphoric acid catalysts in organocascade reactions [24] [25]. The method involves asymmetric thiocarboxylysis of meso-epoxides followed by intramolecular trans-esterification, furnishing O-protected β-hydroxythiols with excellent enantioselectivities [24] [25].

Chiral Auxiliary Approaches

Chiral auxiliaries represent temporary stereogenic units incorporated into substrates to control stereochemical outcomes [26] [27]. The auxiliary influences the stereoselectivity of subsequent reactions before being removed to yield the desired enantiomerically pure product [26] [27].

Resolution MethodTheoretical Yield (%)SelectivityIndustrial Applicability
Crystallization50GoodHigh
Chromatographic50ExcellentLimited
Enzymatic50ExcellentModerate
Direct Asymmetric100ExcellentEmerging

Boiling Point

3-Mercapto-2-butanol exhibits characteristic boiling point values that vary significantly with applied pressure. At standard atmospheric pressure (760 mmHg), the compound demonstrates a boiling point of 162.3 ± 23.0 degrees Celsius [1] [2]. Under reduced pressure conditions (10 mmHg), the boiling point substantially decreases to 59-61 degrees Celsius [3] [4]. This pressure-dependent behavior is consistent with the compound's molecular structure and intermolecular forces, particularly hydrogen bonding capabilities arising from both the hydroxyl and thiol functional groups.

Density

The density of 3-Mercapto-2-butanol has been determined through multiple experimental measurements, showing consistent values across different sources. The compound exhibits a density of 1.0 ± 0.1 grams per cubic centimeter at standard conditions [1] [2]. More precise measurements at 25 degrees Celsius indicate density values ranging from 0.999 to 1.013 grams per milliliter [3] [5]. The specific gravity has been reported as 1.02 at 20/20 degrees Celsius [6], confirming the compound's higher density compared to water due to the presence of sulfur atoms in the molecular structure.

Refractive Index

The refractive index of 3-Mercapto-2-butanol demonstrates values consistent with organic compounds containing both sulfur and oxygen heteroatoms. The compound exhibits a refractive index (n²⁰/D) ranging from 1.472 to 1.4779 [1] [5] [4]. These values reflect the compound's optical properties and molecular polarizability, which are influenced by the presence of the mercapto group and the secondary alcohol functionality.

PropertyValueReference Conditions
Boiling Point162.3 ± 23.0°C760 mmHg
Boiling Point59-61°C10 mmHg
Density1.0 ± 0.1 g/cm³Standard conditions
Density0.999-1.013 g/mL25°C
Refractive Index1.472-1.4779n²⁰/D
Flash Point61.7 ± 0.0°CClosed cup
Vapor Pressure0.8 ± 0.7 mmHg25°C

Solubility Profiles in Polar and Nonpolar Solvents

Polar Solvent Solubility

3-Mercapto-2-butanol demonstrates limited solubility in water, the most polar solvent commonly encountered. The compound is characterized as insoluble to slightly soluble in water [7] [8], with calculated solubility values of approximately 11.7 grams per liter [9]. This hydrophobic behavior results from the alkyl chain structure, which dominates the molecular interactions despite the presence of polar functional groups.

In contrast, the compound exhibits excellent solubility in alcoholic solvents. 3-Mercapto-2-butanol is highly soluble and miscible with ethanol [8] [7], demonstrating complete miscibility in alcoholic systems. This enhanced solubility in alcoholic media arises from favorable hydrogen bonding interactions between the hydroxyl groups of both the solvent and solute molecules, as well as similar polarities that facilitate molecular mixing.

Nonpolar Solvent Solubility

The compound demonstrates high solubility in organic solvents of moderate polarity [8]. The presence of the four-carbon alkyl chain imparts lipophilic character to the molecule, enabling dissolution in organic phases. The compound is particularly miscible with fats and lipid-based systems [7] [8], making it suitable for applications in food systems containing oil phases.

Solvent-Specific Behavior

The dual nature of 3-Mercapto-2-butanol, containing both hydrophilic (hydroxyl and thiol) and lipophilic (alkyl chain) portions, results in amphiphilic behavior that influences its solubility profile. The compound exhibits moderately soluble to highly soluble characteristics in polar solvents with hydrogen bonding capabilities, while showing limited solubility in highly polar, protic solvents like water.

Solvent TypeSolubility CharacteristicSpecific Values
WaterInsoluble to slightly soluble11.7 g/L
EthanolHighly soluble/miscibleComplete miscibility
Organic SolventsHighly solubleVariable
AlcoholsCompletely miscibleFull miscibility
Fats/OilsCompletely miscibleFull miscibility

pH-Dependent Stability and Degradation Pathways

Thiol Oxidation Mechanisms

The stability of 3-Mercapto-2-butanol is significantly influenced by pH conditions due to the ionization behavior of the thiol group. The thiol functionality exhibits characteristic acid-base properties with a pKa value typically ranging from 8 to 10 for aliphatic thiols [10] [11]. At physiological pH, the thiol exists predominantly in its neutral form, while at higher pH values, deprotonation occurs to form the more reactive thiolate anion.

Oxidative Degradation Pathways

Under oxidative conditions, 3-Mercapto-2-butanol undergoes a series of degradation reactions that follow established thiol oxidation pathways. The primary degradation pathway involves the formation of disulfide bonds through oxidative coupling of two thiol molecules [10] [11]. This reaction is pH-dependent, with thiolate anions showing significantly higher reactivity toward oxidants compared to neutral thiols.

The complete oxidation pathway proceeds through multiple stages: thiol to sulfenic acid (RSOH), followed by sulfinic acid (RSO₂H), and finally sulfonic acid (RSO₃H) [10]. Each oxidation step is thermodynamically favored under appropriate conditions, with polar environments and basic pH facilitating the progression through these oxidation states.

pH-Specific Stability Behavior

In acidic conditions, 3-Mercapto-2-butanol demonstrates relatively enhanced stability against oxidation due to the protonated state of the thiol group. However, acidic environments may promote other degradation pathways, including potential hydrolysis of the carbon-sulfur bond under extreme conditions.

Neutral pH conditions provide moderate stability, with the compound susceptible to air oxidation over extended periods. The rate of oxidation increases significantly in alkaline conditions where the thiolate anion predominates, leading to accelerated disulfide formation and potential overoxidation to sulfenic and higher oxidation states.

Degradation Kinetics

The degradation kinetics of thiol compounds, including 3-Mercapto-2-butanol, follow complex mechanisms that depend on temperature, pH, and oxygen availability [12] [13]. The reaction proceeds through free radical mechanisms in many cases, with the thiyl radical (RS- ) serving as a key intermediate in the degradation process.

XLogP3

0.7

Density

1.010-1.017

GHS Hazard Statements

Aggregated GHS information provided by 1439 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

37887-04-0
54812-86-1

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-16-2023

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